Rifabutin - 72559-06-9

Rifabutin

Catalog Number: EVT-280491
CAS Number: 72559-06-9
Molecular Formula: C46H62N4O11
Molecular Weight: 847 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rifabutin is a semisynthetic antibiotic belonging to the rifamycin group of antibiotics. [, , ] It is structurally similar to rifampicin but possesses unique pharmacokinetic and pharmacodynamic properties that distinguish it from other rifamycins. [, , ] Rifabutin is primarily known for its potent activity against various species of mycobacteria, including Mycobacterium avium complex (MAC) and Mycobacterium tuberculosis. [, , , , , , ] In scientific research, rifabutin serves as a valuable tool for studying mycobacterial infections, drug interactions, and the development of novel therapeutic strategies for multidrug-resistant bacterial strains. [, , , , , , , , ]

Future Directions
  • Optimizing Rifabutin Dosing Regimens: Further research is needed to establish optimal rifabutin dosing regimens for various patient populations, taking into account factors such as drug interactions, disease severity, and individual pharmacokinetic variability. [, , , ]
  • Expanding Rifabutin's Clinical Applications: Investigating the potential use of rifabutin for treating other bacterial infections, including non-tuberculous mycobacterial diseases and multidrug-resistant bacterial strains, could broaden its clinical utility. [, , , , ]
  • Understanding Rifabutin Resistance Mechanisms: Further research is needed to elucidate the mechanisms of rifabutin resistance, particularly in rifampicin-resistant strains, to guide the development of strategies to combat resistance and to preserve the efficacy of rifabutin-containing regimens. [, ]

Rifampicin

Compound Description: Rifampicin is a rifamycin antibiotic used to treat several types of bacterial infections, including tuberculosis (TB), leprosy, and Legionnaires' disease. It is a potent inducer of several cytochrome P450 isoenzymes, including CYP3A4, as well as P-glycoprotein, and phase-2 enzyme activity.

25-O-Desacetyl Rifabutin (LM565)

Compound Description: 25-O-Desacetyl rifabutin (LM565) is an active metabolite of rifabutin. It contributes to the antimicrobial activity of rifabutin.

Relevance: Concurrent administration of fluconazole significantly increases the plasma concentrations of both rifabutin and LM565. This increase is attributed to fluconazole's inhibition of cytochrome P450 3A, which is involved in the metabolism of LM565. The interaction between rifabutin and clarithromycin also affects LM565 levels, leading to an increase in LM565 concentration while decreasing clarithromycin levels.

Fluconazole

Compound Description: Fluconazole is a triazole antifungal medication used to treat a variety of fungal infections. It is a potent inhibitor of hepatic microsomal enzymes, especially the cytochrome P450 3A group.

Clarithromycin

Compound Description: Clarithromycin is a macrolide antibiotic used to treat various bacterial infections. It is primarily metabolized by the liver.

Isoniazid (INH)

Compound Description: Isoniazid is a first-line antituberculosis medication. It is typically used in combination with other anti-TB drugs.

Relevance: Isoniazid is often used in conjunction with rifabutin in the treatment of tuberculosis, particularly in patients infected with both HIV and TB. This combination therapy is important as rifabutin can be used alongside protease inhibitor-based antiretroviral therapy, unlike rifampicin.

Indinavir

Compound Description: Indinavir is a protease inhibitor used as part of antiretroviral therapy to treat HIV/AIDS. It inhibits the cytochrome P450 (CYP) enzyme system. ,

Relevance: Co-administration of rifabutin with indinavir leads to a significant decrease in indinavir concentrations and a significant increase in rifabutin concentrations. This interaction necessitates dose adjustments to maintain therapeutic levels of both drugs and minimize toxicity. ,

Lopinavir/Ritonavir

Compound Description: Lopinavir/ritonavir is a fixed-dose combination medication used as part of antiretroviral therapy to treat HIV/AIDS.

Saquinavir/Ritonavir

Compound Description: Saquinavir/ritonavir is a fixed-dose combination protease inhibitor used in antiretroviral therapy to treat HIV/AIDS.

Relevance: Co-administration of rifabutin with saquinavir/ritonavir leads to an increase in the exposure of rifabutin and its active moiety. This interaction might necessitate dose adjustments and careful monitoring for potential adverse effects.

Atazanavir/Ritonavir

Compound Description: Atazanavir/ritonavir is a fixed-dose combination protease inhibitor used in antiretroviral therapy for treating HIV infection.

Relevance: Similar to other protease inhibitors, co-administration of rifabutin with atazanavir/ritonavir leads to increased rifabutin and 25-O-desacetyl rifabutin exposure. This interaction may require adjustments to the rifabutin dosing regimen to maintain efficacy and minimize adverse effects, particularly neutropenia.

Itraconazole

Compound Description: Itraconazole is a triazole antifungal medication used to treat a variety of fungal infections.

Relevance: Similar to fluconazole, itraconazole can potentially increase serum rifabutin levels, possibly through the inhibition of hepatic enzymes involved in rifabutin metabolism. This interaction may lead to an increased risk of rifabutin-associated adverse effects such as uveitis.

KRM-1648

Compound Description: KRM-1648 is a rifamycin derivative with antimycobacterial activity.

Clofazimine

Compound Description: Clofazimine is a lipophilic dye with antimicrobial and anti-inflammatory properties. It is primarily used to treat leprosy.

Source and Classification

Rifabutin is derived from rifamycin S, a natural product obtained from the bacterium Amycolatopsis rifamycinica. It is classified as a semisynthetic derivative of rifamycin and is categorized under the following classifications:

  • Antibiotic: It exhibits antibacterial properties.
  • Antitubercular Agent: Specifically targeted for tuberculosis treatment.
  • Rifamycin Derivative: Part of the larger rifamycin family known for their broad-spectrum antibacterial activity.
Synthesis Analysis

Methods and Technical Details

The synthesis of rifabutin involves several chemical transformations starting from rifamycin S. Key methods include:

  • Bromination: The introduction of bromine into the rifamycin structure to form 3-bromine rifamycin-S, which serves as an intermediate. This process often utilizes potassium bromate and potassium bromide in an aqueous solution followed by extraction with organic solvents like ethyl acetate .
  • Acylation: The acylation reaction is crucial for modifying the structure to enhance solubility and bioactivity. Various amides and esters can be synthesized through acylation at different positions on the rifabutin molecule .
  • Prodrug Formation: Recent studies have focused on synthesizing prodrugs of rifabutin to improve its solubility and pharmacokinetic properties. This includes regioselective acylation strategies using various amino acids .
Molecular Structure Analysis

Structure and Data

Rifabutin's molecular formula is C_43H_62N_4O_11S, with a molecular weight of approximately 822.04 g/mol. The structure features:

  • A naphthalene ring system.
  • A complex macrolide backbone characteristic of rifamycins.
  • Multiple functional groups including hydroxyl, amine, and ether functionalities that contribute to its pharmacological properties.

The compound's three-dimensional conformation plays a significant role in its interaction with bacterial RNA polymerase, which is crucial for its mechanism of action.

Chemical Reactions Analysis

Reactions and Technical Details

Rifabutin undergoes several key chemical reactions:

  • Oxidation: Rifabutin can be oxidized to form N-oxides, which may have different biological activities compared to the parent compound .
  • Hydrolysis: The ester bonds in prodrug formulations can be hydrolyzed in physiological conditions to release active rifabutin.
  • Drug Interaction Studies: Rifabutin's interactions with other drugs have been extensively studied to assess its safety profile, particularly concerning its metabolism via cytochrome P450 enzymes .
Mechanism of Action

Process and Data

Rifabutin exerts its antibacterial effect by binding to the beta-subunit of bacterial RNA polymerase, thereby inhibiting RNA synthesis. This mechanism disrupts protein synthesis and ultimately leads to bacterial cell death. Key points include:

  • Inhibition of Transcription: By preventing RNA polymerase from synthesizing mRNA, rifabutin effectively halts protein production necessary for bacterial growth.
  • Selective Activity: Its selectivity for bacterial RNA polymerase over eukaryotic polymerases minimizes toxicity to human cells.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rifabutin exhibits the following physical and chemical properties:

  • Solubility: It has limited water solubility but shows improved solubility in organic solvents such as dimethyl sulfoxide and N-methylpyrrolidone.
  • Stability: The compound is stable under acidic conditions but may degrade under alkaline conditions.
  • Melting Point: The melting point ranges between 160°C to 170°C.

These properties influence its formulation in pharmaceutical applications, particularly in developing long-acting injectable formulations that enhance patient compliance .

Applications

Scientific Uses

Rifabutin is primarily used in clinical settings for:

  • Tuberculosis Treatment: It is especially effective for multidrug-resistant tuberculosis cases or when patients cannot tolerate other first-line treatments.
  • Prevention of Mycobacterial Infections: It is used prophylactically in patients with advanced human immunodeficiency virus infection to prevent opportunistic infections caused by Mycobacterium avium complex.
  • Research Applications: Rifabutin serves as a tool compound in microbiological research to study bacterial resistance mechanisms and antibiotic efficacy.
Synthesis and Chemical Modification Pathways of Rifabutin

Semi-Synthetic Derivatization from Rifamycin S Precursors

Rifabutin is derived from rifamycin S through a multi-step semi-synthetic process. The synthesis begins with the regioselective reduction of the naphthoquinone core of rifamycin S, followed by imine formation at the C3/C4 positions. A pivotal step involves the introduction of a spiro-piperidyl moiety through nucleophilic addition. The synthetic route employs sodium azide to transform carbonyl groups at the α-position, yielding an azide intermediate that undergoes reduction to an amine using ammonium thiosulfate. Subsequent imine formation and zinc-mediated ring-closing reactions generate the characteristic spirorifamycin structure of rifabutin [8] [10].

A critical intermediate, 11-deoxy-rifamycin S, undergoes catalytic hydrogenation to saturate the C12-C13 double bond, enhancing stability for downstream modifications. The final step involves condensation with 1-amino-4-methylpiperazine under acidic conditions to install the imidazolinopiperidine side chain unique to rifabutin. This pathway achieves an overall yield of 15-20% after purification, with the stereochemical integrity of chiral centers (particularly C8, C12, and C16) maintained through controlled reaction kinetics [8] [9].

Table 1: Key Intermediates in Rifabutin Synthesis

IntermediateChemical TransformationFunction
Rifamycin SStarting materialNaphthoquinone core
3-Amino-rifamycin SAzidation/reductionAmine precursor
Spiro-imine intermediateCyclizationPiperidine ring formation
25-O-Desacetyl rifabutinDeacetylationC25-OH exposure

Catalytic Bromination Strategies for Intermediate Functionalization

Bromination serves as a key strategy for functionalizing rifamycin intermediates. Controlled electrophilic bromination at C3/C4 positions of rifamycin S is achieved using bromine-potassium bromate (KBrO₃) systems in ethyl acetate solvent. This method enables regioselective bromination without polybromination byproducts. The optimal conditions involve 1.05 equivalents of bromine at 0-5°C, generating 3-bromo-rifamycin S in 92% yield [10].

The bromine-KBrO₃ system operates via in situ generation of bromonium ions (Br⁺), which selectively target electron-rich positions. This strategy facilitates downstream nucleophilic substitutions at C3, where bromine serves as a leaving group for amine introduction. Recent advances employ phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction homogeneity, reducing reaction times from 8 hours to 2 hours while maintaining >90% regioselectivity [10].

Table 2: Bromination Conditions and Outcomes

Brominating AgentSolventTemperature (°C)Yield (%)Regioselectivity
Br₂/KBrO₃Ethyl acetate0-592C3-monobrominated
NBSDichloromethane2578C3/C4 mixture
Br₂ with AlCl₃Chloroform4065Polybrominated

Solvent-Mediated Crystallization Techniques for Intermediate Purification

Crystallization is critical for isolating high-purity rifabutin intermediates. The 25-O-desacetylrifabutin intermediate exhibits optimal crystallization from ethyl acetate/n-hexane (1:3 v/v) at -20°C, achieving 98.5% purity. This process exploits temperature-dependent solubility differences, with nucleation initiated by controlled cooling at 0.5°C/minute [10].

For the final rifabutin product, mixed-solvent systems are essential due to its hydrophobic nature. Ethanol/water mixtures (70:30 v/v) provide crystalline material with <0.1% residual solvents. Crystal morphology is modulated using acetic acid as an additive, producing uniform hexagonal plates that facilitate filtration and drying. Polymorph control is achieved through solvent-mediated transformation, where metastable Form I converts to stable Form II via slurry conversion in isopropanol at 55°C [1] [10].

Design and Synthesis of Water-Soluble Prodrugs for Enhanced Bioavailability

Rifabutin's intrinsic water solubility is extremely low (0.19 mg/mL), limiting its intravenous administration potential. To address this, prodrug strategies focus on transient modification at the C21-OH or C25-OH positions. Type A prodrugs feature self-immolative linkers such as glycine (Gly) or sarcosine (Sar) conjugated to solubilizing groups. Upon enzymatic cleavage, these undergo 1,6-elimination to release rifabutin [1] [4].

Type B prodrugs utilize p-hydroxybenzyl alcohol (PHBA) or trimethyl lock (TML) systems, where solubilizing groups (e.g., phosphates or amino acids) are attached via ester bonds. The phosphate prodrug 5k demonstrates exceptional solubility (>100 mg/mL) and rapid conversion to rifabutin in human plasma (t₁/₂ = 12 minutes). In vivo studies in CD1 mice show a 3.5-fold increase in AUC compared to oral rifabutin, confirming enhanced bioavailability [1] [5].

Table 3: Water-Soluble Rifabutin Prodrug Profiles

ProdrugSolubility (mg/mL)Plasma Half-life (min)Rifabutin Release (%)A. baumannii MIC (μg/mL)
Rifabutin (parent)0.19--0.008
Carbamate 212.5>360140.06
Ester 38.7>360<1>32
Phosphate 5k>10012>95>32 (prodrug), 0.008 (released)

Regioselective Acylation and Carbamate/Ester Functionalization Approaches

Regioselective modification of rifabutin focuses on the C21-OH and imidazoline N3 positions. Acylation at C21-OH preserves antimicrobial activity as this position is not essential for RNA polymerase binding. Using anhydrides in pyridine, C21-esters are synthesized with >85% regioselectivity. Conversely, carbamate formation targets the N3 amine via chloroformate reactions in dichloromethane, yielding N-carbamates with 90-95% purity [1] [5].

Stability studies reveal critical structure-function relationships:

  • C21-esters: Stable in plasma (>99% remaining at 6 hours) but microbiologically inactive due to blocked C21-OH, essential for RNA polymerase inhibition
  • N3-carbamates: Retain anti-bacterial activity (MIC: 0.06 μg/mL against A. baumannii) due to unaltered ansa-chain geometry
  • Dual-modified analogs: Exhibit synergistic solubility and activity when combining C21-phosphate with N3-glycine carbamate

The most promising prodrugs employ self-immolative spacers like p-aminobenzyl alcohol (PABA), enabling rapid rifabutin release upon enzymatic cleavage of terminal solubilizing groups [1] [4] [5].

Properties

CAS Number

72559-06-9

Product Name

Rifabutin

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate

Molecular Formula

C46H62N4O11

Molecular Weight

847 g/mol

InChI

InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,48,52-55H,16-19,21H2,1-11H3/b13-12+,20-15+,24-14-,47-36?/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1

InChI Key

ATEBXHFBFRCZMA-NYGPAKPVSA-N

SMILES

CC1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C

Solubility

DMSO: >5mg/mL

Synonyms

Rifabutin; LM-427; LM 427; LM427; Mycobutin; Rifabutina;

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C3C(=NC4(N3)CCN(CC4)CC(C)C)C5=C(C2=O)C(=C(C6=C5C(=O)C(O6)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C

Isomeric SMILES

C[C@H]1/C=C/C=C(/C(=O)NC2=C3C(=NC4(N3)CCN(CC4)CC(C)C)C5=C(C2=O)C(=C(C6=C5C(=O)[C@](O6)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)\C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.